molecular formula C7H12N2O2S B8629426 2,2'-(1,3-Thiazol-2-ylimino)diethanol

2,2'-(1,3-Thiazol-2-ylimino)diethanol

Cat. No.: B8629426
M. Wt: 188.25 g/mol
InChI Key: MMCFFFZAIWJUNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2'-(1,3-Thiazol-2-ylimino)diethanol is a useful research compound. Its molecular formula is C7H12N2O2S and its molecular weight is 188.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H12N2O2S

Molecular Weight

188.25 g/mol

IUPAC Name

2-[2-hydroxyethyl(1,3-thiazol-2-yl)amino]ethanol

InChI

InChI=1S/C7H12N2O2S/c10-4-2-9(3-5-11)7-8-1-6-12-7/h1,6,10-11H,2-5H2

InChI Key

MMCFFFZAIWJUNT-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=N1)N(CCO)CCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a sealable tube were successively added diethanolamine (3.46 mL, 35.8 mmol) and 2-bromothiazole (1.538 mL, 17.07 mmol), under nitrogen. The tube was sealed and the mixture was irradiated in the microwave at 130° C. for 30 min. The residue was dissolved in 5:95 ethanol:dichloromethane and chromatographed on silica (CombiFlash, 5-20%, ethanol in dichloromethane) to afford 2,2′-(1,3-thiazol-2-ylimino)diethanol (795 mg, 4.22 mmol, 24.74% yield) as a pale oil.
Quantity
3.46 mL
Type
reactant
Reaction Step One
Quantity
1.538 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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